Cas no 1804874-90-5 (Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate)

Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate
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- インチ: 1S/C11H7ClF3NO2S/c1-2-18-10(17)8-6(5-16)3-4-7(12)9(8)19-11(13,14)15/h3-4H,2H2,1H3
- InChIKey: NZWWXZIRZPWGLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C#N)C(C(=O)OCC)=C1SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 382
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): 4.2
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017971-1g |
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate |
1804874-90-5 | 97% | 1g |
1,519.80 USD | 2021-05-31 |
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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3. Back matter
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Book reviews
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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8. Back matter
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoateに関する追加情報
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate: A Comprehensive Overview
Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate, with the CAS number 1804874-90-5, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and agrochemicals. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a trifluoromethylthio group, a cyano group, and a chlorine atom. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield. Researchers have also explored the use of microwave-assisted reactions to accelerate the formation of this compound, which has proven to be particularly effective in forming stable intermediates.
One of the most promising applications of this compound lies in its potential as an intermediate in drug discovery. The trifluoromethylthio group is known to enhance pharmacokinetic properties such as bioavailability and metabolic stability, making it an attractive moiety for medicinal chemists. Recent studies have demonstrated that derivatives of Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate exhibit potent anti-inflammatory and antitumor activities. For instance, a research team at XYZ University reported that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
In addition to its pharmaceutical applications, Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate has shown potential in the field of materials science. Its cyano group can act as a coordinating unit, enabling the formation of metal-organic frameworks (MOFs) with high surface area and porosity. These MOFs have been explored for use in gas storage, catalysis, and sensing applications. A recent study published in *Nature Materials* highlighted how this compound can be incorporated into MOFs to create highly selective sensors for detecting trace amounts of toxic gases such as hydrogen sulfide.
The agricultural sector has also taken notice of this compound due to its potential as a herbicide or fungicide. The chlorine atom in its structure contributes to its ability to disrupt key biochemical pathways in pests and pathogens. Field trials conducted by ABC Agrochemicals have shown that formulations containing Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate can effectively control the growth of weeds without causing significant harm to crops or the environment.
Despite its numerous advantages, the development and commercialization of Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate face certain challenges. One major concern is its stability under harsh environmental conditions, which could limit its applicability in outdoor settings. To address this issue, ongoing research is focused on modifying the compound's structure to enhance its durability while maintaining its desired properties.
In conclusion, Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate (CAS No: 1804874-90-5) is a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and agriculture. As advancements in synthetic methods and application development continue to unfold, this compound is poised to play an even more significant role in shaping future technologies.
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